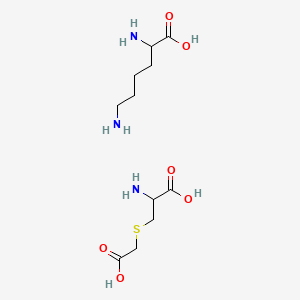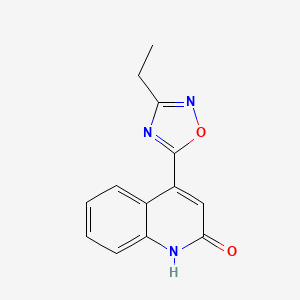![molecular formula C28H40O4P2 B12496395 (R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12496395.png)
(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of two diisopropylphosphino groups attached to a tetrahydro-bibenzo[b][1,4]dioxine core. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The diisopropylphosphino groups can participate in substitution reactions with electrophiles, forming new phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically conducted under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, ®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are valuable in catalysis and material science .
Biology and Medicine
Its ability to form stable complexes with metals can be exploited in drug design and delivery systems .
Industry
In industry, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of ®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The pathways involved include the activation of substrates through coordination with the metal center, facilitating bond formation and cleavage .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b][1,4]dioxine: A simpler analog without the diisopropylphosphino groups.
Phenoxazine: Contains a nitrogen atom in place of one of the oxygen atoms in the dioxine ring.
Phenothiazine: Contains a sulfur atom in place of one of the oxygen atoms in the dioxine ring.
Uniqueness
®-6,6’-Bis(diisopropylphosphino)-2,2’,3,3’-tetrahydro-5,5’-bibenzo[b][1,4]dioxine is unique due to the presence of the diisopropylphosphino groups, which enhance its reactivity and ability to form stable metal complexes. This makes it particularly valuable in catalysis and material science applications .
Properties
Molecular Formula |
C28H40O4P2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[5-[6-di(propan-2-yl)phosphanyl-2,3-dihydro-1,4-benzodioxin-5-yl]-2,3-dihydro-1,4-benzodioxin-6-yl]-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C28H40O4P2/c1-17(2)33(18(3)4)23-11-9-21-27(31-15-13-29-21)25(23)26-24(34(19(5)6)20(7)8)12-10-22-28(26)32-16-14-30-22/h9-12,17-20H,13-16H2,1-8H3 |
InChI Key |
FAYMQTHURKNLLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=C(C2=C(C=C1)OCCO2)C3=C(C=CC4=C3OCCO4)P(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12496326.png)
![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12496332.png)
![4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12496345.png)
![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)

![Propyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496351.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[3-(2-oxopropyl)phenyl]acetamide](/img/structure/B12496364.png)
![4-{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12496371.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)


